molecular formula C31H38N2O5S B1672053 Fantofarone CAS No. 114432-13-2

Fantofarone

Katalognummer B1672053
CAS-Nummer: 114432-13-2
Molekulargewicht: 550.7 g/mol
InChI-Schlüssel: ITAMRBIZWGDOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fantofarone is a calcium channel blocker . It belongs to a class of sulfone indolizines, which is structurally different from the existing classes . It has been used for the treatment of angioplasty-induced vasospasm in atherosclerotic rabbits .


Molecular Structure Analysis

Fantofarone has a molecular formula of C31H38N2O5S and a molecular weight of 550.7 g/mol . The IUPAC name for Fantofarone is N - [2- (3,4-Dimethoxyphenyl)ethyl]- N -methyl-3- [4- (2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine .

Wissenschaftliche Forschungsanwendungen

Treatment of Angioplasty-Induced Vasospasm

  • Scientific Field: Medical Science, specifically Cardiology .
  • Application Summary: Fantofarone has been used in the treatment of angioplasty-induced vasospasm (AIV) in atherosclerotic rabbits .
  • Methods of Application: In the experiment, Fantofarone was administered intravenously at a dosage of 50 micrograms per kilogram .
  • Results: Fantofarone significantly reduced the occurrence and severity of vasospasm at both the distal and proximal sites. It was more effective than verapamil, another calcium channel blocker, in reducing angioplasty-induced vasospasm .

Reversing Chloroquine Resistance

  • Scientific Field: Medical Science, specifically Pharmacology .
  • Application Summary: Fantofarone has been tested as an attempt to reverse resistance to chloroquine, a medication used to treat malaria .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it is likely that Fantofarone was administered in conjunction with chloroquine in a controlled experimental setting .
  • Results: In the treatment of reversing chloroquine resistance, it was observed that verapamil was more potent and efficient than Fantofarone .

Calcium Channel Blocking

  • Scientific Field: Medical Science, specifically Pharmacology .
  • Application Summary: Fantofarone is a highly potent calcium channel antagonist .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it is likely that Fantofarone was administered in a controlled experimental setting .
  • Results: Fantofarone has been shown to block neuronal L-type calcium channels effectively. It is more potent than the phenylalkylamine verapamil on the two P. falciparum strains .

Cardiac and Brachial Haemodynamic Effects

  • Scientific Field: Medical Science, specifically Pharmacology .
  • Application Summary: Fantofarone has been studied for its effects on cardiac and brachial haemodynamic parameters in healthy volunteers .
  • Methods of Application: In a placebo-controlled, randomized, double-blind and crossover study, Fantofarone was administered orally in two doses (100 and 300 mg). The effects on heart rate, PR interval duration, brachial artery flow, and brachial vascular resistance were determined repeatedly after drug intake .
  • Results: Fantofarone was able to induce submaximal peripheral vasodilating effects at doses that are devoid of any clinically significant cardiac effect .

Myocardial Oxygen Consumption

  • Scientific Field: Medical Science, specifically Cardiology .
  • Application Summary: Fantofarone has been investigated for its effects on myocardial oxygen consumption and coronary blood flow .
  • Methods of Application: In an experiment with anaesthetized dogs, Fantofarone was administered intravenously at a dosage of 25 µg/kg. The effects on myocardial oxygen consumption and coronary blood flow were observed during periods of normal and elevated heart rate .
  • Results: Fantofarone induced a transient increase in coronary blood flow and a more sustained decrease in myocardial oxygen consumption. These effects were not evident during periods of pacing .

Pharmacokinetics of SR 33671

  • Scientific Field: Medical Science, specifically Pharmacology .
  • Application Summary: SR 33671, the main active metabolite of Fantofarone, has been studied for its pharmacokinetics and the relationships between its concentrations and pharmacodynamic effects .
  • Methods of Application: In a placebo-controlled, randomized, double-blind and crossover study, two doses (100 and 300 mg) of Fantofarone were administered orally. The plasma concentrations of SR 33671 and its effects on various parameters were determined repeatedly after drug intake .
  • Results: The peak plasma concentrations and areas under the curve up to 24 h were determined for both doses. The terminal half-life was approximately 4 h .

Safety And Hazards

Fantofarone is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Zukünftige Richtungen

While Fantofarone has shown promise in treating conditions like angioplasty-induced vasospasm, more research is needed to fully understand its potential applications and long-term safety . As of now, its global highest R&D status is discontinued .

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAMRBIZWGDOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150729
Record name Fantofarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fantofarone

CAS RN

114432-13-2
Record name Fantofarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114432-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fantofarone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fantofarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANTOFARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fantofarone
Reactant of Route 2
Reactant of Route 2
Fantofarone
Reactant of Route 3
Reactant of Route 3
Fantofarone
Reactant of Route 4
Reactant of Route 4
Fantofarone
Reactant of Route 5
Reactant of Route 5
Fantofarone
Reactant of Route 6
Fantofarone

Citations

For This Compound
187
Citations
G Romey, P Bois, M Lazdunski - European journal of pharmacology, 1994 - Elsevier
… The present work shows that fantofarone and SR33805 block L-type but … fantofarone but with differences that result in SR33805 being classified as a substituted indole while fantofarone …
Number of citations: 11 www.sciencedirect.com
…, DP Humen, Fantofarone Study Group - The Journal of …, 1997 - Wiley Online Library
Fantofarone is a calcium channel antagonist of a class (sulfone indolizine) that is structurally different from the existing classes. The primary cardiac action of fantofarone is on the sinus …
Number of citations: 10 accp1.onlinelibrary.wiley.com
A Manning, J Mouton, P Chatelain - European journal of pharmacology, 1992 - Elsevier
… However, the concentrations normally used in those studies are much higher than the concentrations of fantofarone used in this study. The concentration of fantofarone shown to be …
Number of citations: 5 www.sciencedirect.com
J Adovelande, J Delèze, J Schrével - Biochemical pharmacology, 1998 - Elsevier
This study describes the synergistic interaction of two calcium channel blockers, verapamil (VR) and SR33557 or fantofarone (SR), in reversing chloroquine resistance in Plasmodium …
Number of citations: 53 www.sciencedirect.com
E Bellissant, JF Giudicelli - British journal of clinical …, 1999 - Wiley Online Library
… fantofarone. Therefore, the goals of the present study were to analyse the pharmacokinetics of fantofarone … 33671 plasma concentrations and fantofarone administration-induced effects. …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
P Chatelain, JR Matteazzi, R Laruel - Journal of pharmaceutical sciences, 1994 - Elsevier
… fantofarone, we have studied the interactions between this novel calcium entry blocker and human and bovine serum albumins. Binding of fantofarone… Fantofarone bound to a single site …
Number of citations: 10 www.sciencedirect.com
G Romey, M Lazdunski - Journal of Pharmacology and Experimental …, 1994 - ASPET
SR33557 (fantofarone) and SR33805 are structurally novel … Blocking effects of fantofarone and SR33805 on the different … are blocked totally by fantofarone and SR33805 in the microM …
Number of citations: 14 jpet.aspetjournals.org
E Bellissant, JF Giudicelli - Fundamental and Clinical Pharmacology, 1997 - infona.pl
Background. In a previous placebo-controlled, randomized, double-blind and crossover study performed in 6 healthy volunteers, we investigated the pharmacodynamics of a single oral …
Number of citations: 0 www.infona.pl
L Vander Elst, P Chatelain, AS Manning… - European journal of …, 1994 - Elsevier
… a new calcium ion channel antagonist, fantofarone ((2-isopropyl-1… Perfusion with 10 nM, 100 nM or 1 μM fantofarone for a … In contrast, a 20-min pretreatment period with 1 μM fantofarone …
Number of citations: 7 www.sciencedirect.com
D Hodeige, P Chatelain, A Manning - Pharmacology, 1994 - karger.com
… Fantofarone also induced a significant decrease in heart rate and DABP. Thus, the results obtained in this study suggest that fantofarone is … This re duction of MO2C by fantofarone could …
Number of citations: 2 karger.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.